molecular formula C5H9ClO3 B3040901 2-Chloro-3-hydroxypentanoic acid CAS No. 250261-42-8

2-Chloro-3-hydroxypentanoic acid

Cat. No.: B3040901
CAS No.: 250261-42-8
M. Wt: 152.57 g/mol
InChI Key: YQCTZVNOLZUALE-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxypentanoic acid is an organic compound with the molecular formula C5H9ClO3 It is a chlorinated derivative of pentanoic acid, featuring both a hydroxyl group and a chlorine atom on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypentanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-Hydroxypentanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form 3-hydroxypentanoic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxypentanoic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 2-Keto-3-hydroxypentanoic acid or 2,3-dihydroxypentanoic acid.

    Reduction: 3-Hydroxypentanoic acid.

    Substitution: 3-Hydroxypentanoic acid.

Scientific Research Applications

2-Chloro-3-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxypentanoic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Hydroxypentanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloropentanoic acid: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding.

    2,3-Dihydroxypentanoic acid: Contains an additional hydroxyl group, increasing its polarity and reactivity.

Uniqueness: 2-Chloro-3-hydroxypentanoic acid is unique due to the presence of both a hydroxyl group and a chlorine atom on the carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

2-chloro-3-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCTZVNOLZUALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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